Methyl 4-[4-(benzyloxy)phenyl]-2-methoxybenzoate
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Overview
Description
Methyl 4-[4-(benzyloxy)phenyl]-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-(benzyloxy)phenyl]-2-methoxybenzoate typically involves the esterification of 4-[4-(benzyloxy)phenyl]-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a corresponding benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: 4-[4-(benzyloxy)phenyl]-2-methoxybenzaldehyde.
Reduction: 4-[4-(benzyloxy)phenyl]-2-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(benzyloxy)phenyl]-2-methoxybenzoate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The benzyloxy and methoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Methyl 4-[4-(methoxy)phenyl]-2-methoxybenzoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Methyl 4-[4-(benzyloxy)phenyl]-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: Methyl 4-[4-(benzyloxy)phenyl]-2-methoxybenzoate is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-methoxy-4-(4-phenylmethoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-21-14-18(10-13-20(21)22(23)25-2)17-8-11-19(12-9-17)26-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFGSDUCHOTRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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